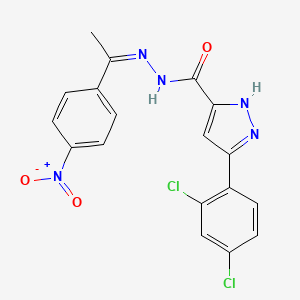

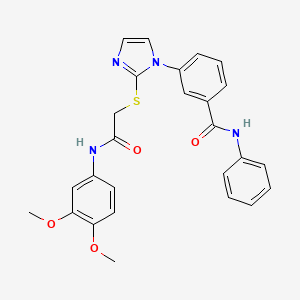

![molecular formula C15H11NO4 B2520336 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 838584-50-2](/img/structure/B2520336.png)

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid" is a structurally complex molecule that incorporates both furan and indole moieties. Furan carboxylic acids are known to be valuable building blocks in pharmaceutical and polymer industries due to their promising biobased characteristics . Indole derivatives, such as those found in the compound of interest, are prevalent in a variety of biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives can be achieved through various methods. One approach is the one-pot enzyme cascade system, which has been used for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF). This method utilizes a dual-enzyme system involving galactose oxidase and alcohol dehydrogenases, along with internal recycling of hydrogen peroxide, to achieve high yields of the desired products . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of furan and indole derivatives has been extensively studied. For instance, the crystal structure of a fluorinated ester derivative of 5-phenyl-furan-2-carboxylic acid was analyzed using various spectroscopic techniques, providing insights into the structural characteristics of these compounds . The indole moiety, a common structure in natural products and pharmaceuticals, contributes significantly to the biological activity of the compound .

Chemical Reactions Analysis

Furan carboxylic acids and their derivatives can undergo a range of chemical reactions. For example, furan-2-carboxylic acid hydrazide can be used to synthesize oxadiazole and triazole derivatives, which exhibit thiol-thione tautomerism . The reactivity of the furan ring and the indole moiety in "this compound" suggests that it could participate in various chemical transformations, potentially leading to a diverse array of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids and indole derivatives are influenced by their functional groups and molecular structure. For instance, the hypolipidemic activity of 5-(tetradecyloxy)-2-furancarboxylic acid demonstrates the biological relevance of furan carboxylic acids . Similarly, the biological activity studies of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives against cancer cell lines and bacteria highlight the importance of the furan ring in contributing to the compound's properties . The presence of the indole ring in the compound of interest is likely to further influence its chemical behavior and biological activity.

Scientific Research Applications

Synthesis and Biological Activity

5-[(3-Formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid and its derivatives are synthesized for potential biological activities. For instance, related compounds like (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate exhibit cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero. These derivatives also show activity against Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).

Applications in Polymer and Pharmaceutical Industries

Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA), derived from related compounds, are significant biobased building blocks in pharmaceutical and polymer industries. Their synthesis involves enzyme-catalyzed oxidation processes (Jia et al., 2019).

Potential Insulin Receptor Activators

3-Aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, derived from similar furan carboxylic acids, have been synthesized as potential insulin receptor activators. This demonstrates the compound's relevance in developing treatments for metabolic disorders (Chou et al., 2006).

Antimycobacterial Agents

Derivatives of 5-phenyl-furan-2-carboxylic acids, which are closely related to this compound, have emerged as new antimycobacterial agents, indicating the potential of these compounds in treating bacterial infections (Mori et al., 2022).

Analytical and Spectral Studies

The analytical and spectral studies of related compounds provide insight into the chemical properties and potential applications of this compound in various scientific fields (Patel, 2020).

properties

IUPAC Name |

5-[(3-formylindol-1-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-9-10-7-16(13-4-2-1-3-12(10)13)8-11-5-6-14(20-11)15(18)19/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYGBDYALIOMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(O3)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520254.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)

![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)